(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
CAS No.: 16854-32-3
Cat. No.: VC21035062
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16854-32-3 |
|---|---|
| Molecular Formula | C10H15NO2S |
| Molecular Weight | 213.3 g/mol |
| IUPAC Name | (1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol |
| Standard InChI | InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1 |
| Standard InChI Key | IULJJGJXIGQINK-UWVGGRQHSA-N |
| Isomeric SMILES | CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O |
| SMILES | CSC1=CC=C(C=C1)C(C(CO)N)O |
| Canonical SMILES | CSC1=CC=C(C=C1)C(C(CO)N)O |
Introduction
Structural Characteristics and Nomenclature
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, is a chiral compound featuring specific stereochemistry at two carbon centers. The compound possesses both amino and hydroxyl functional groups, along with a methylthio substituent on the phenyl ring, creating a unique chemical architecture that enables diverse chemical transformations.
The compound's structural integrity is characterized by:
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A phenyl ring with a para-methylthio substituent
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A chiral carbon attached to the phenyl ring bearing a hydroxyl group
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A second chiral carbon with an amino group
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A terminal carbon with a hydroxyl group
The stereochemical configuration is explicitly defined as (1S,2S), indicating the absolute configuration at the two stereogenic centers, a critical aspect that differentiates it from its enantiomeric counterpart.
Chemical Identity and Properties
Basic Identification
The compound is identified by several key parameters, summarized in the following table:
| Parameter | Value |
|---|---|
| Common Name | Thiomicamine |
| IUPAC Name | (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol |
| CAS Number | 16854-32-3 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.3 g/mol |
| EINECS | 240-878-4 |
This systematic classification enables precise identification and access to research materials related to the compound .
Physical Properties
The physical properties of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol are key determinants of its behavior in various chemical and biological environments. The following table summarizes these properties:
These physical characteristics influence the compound's solubility, stability, and interactions with other molecules, which are critical considerations for its applications in synthesis and biological studies .
Synthetic Methodologies
Conventional Synthesis
The synthesis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol typically employs methodologies that ensure stereocontrol at the two chiral centers. Common synthetic pathways include:
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Starting Materials Approach: The synthesis often begins with commercially available 4-(methylthio)benzaldehyde and suitable amino alcohols as starting materials.
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Condensation Reaction: A condensation reaction between 4-(methylthio)benzaldehyde and an amino alcohol in the presence of a catalyst forms an intermediate Schiff base.
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Stereoselective Reduction: The Schiff base undergoes reduction using agents such as sodium borohydride or lithium aluminum hydride to yield the desired stereoisomer.
Enantiomeric Conversion
Interestingly, research has demonstrated the direct conversion of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol into its enantiomer, providing an efficient pathway for the synthesis of related compounds such as thiamphenicol and florfenicol . This approach has been significant for pharmaceutical applications where specific stereochemistry is essential for biological activity.
Chemical Reactivity Profile
The reactivity of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is governed by its functional groups:
Amine Functionality
The primary amine group participates in various reactions:
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Formation of amides and imines
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Nucleophilic substitution reactions
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Conversions to isothiocyanates or ureas for bioconjugation
Hydroxyl Groups
The two hydroxyl groups enable:
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Esterification reactions
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Etherification
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Oxidation to aldehydes or carboxylic acids
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Protection-deprotection strategies in complex synthesis
Methylthio Group
The methylthio substituent can undergo:
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Oxidation to sulfoxides or sulfones
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Substitution reactions
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Coupling reactions in the presence of transition metal catalysts
These reaction pathways make the compound particularly valuable as a building block in organic synthesis, especially for compounds requiring precise stereochemical control.
Applications in Scientific Research
Synthetic Applications
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol serves as a key starting material in several important synthetic applications:
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Synthesis of 3,4-Dihydroisoquinolinium Salts: These salts are employed as promoters in asymmetric epoxidation and oxidation reactions, critical for stereoselective synthesis .
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Preparation of Modified Peptides: The compound is used in the synthesis of α-amino acids such as (3R,4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is subsequently incorporated into peptides with biological significance .
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Chiral Resolution: Utilized as a chiral base in the resolution of pharmaceutical compounds, including angiotensin II type 2 receptor antagonists such as EMA401 .
Pharmaceutical Applications
The unique structural features of the compound make it valuable in medicinal chemistry:
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Precursor to Antibiotics: Serves as a key intermediate in the synthesis of chloramphenicol analogs, particularly thiamphenicol and florfenicol, which are important antibiotics .
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Building Block for Bioactive Molecules: Used in the creation of various compounds with potential biological activities, including enzyme inhibitors and receptor modulators.
Comparison with Structurally Related Compounds
Understanding the unique properties of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is facilitated by comparing it with similar compounds:
Comparison with Phenylserinol Derivatives
| Compound | Structure Variation | Properties Difference |
|---|---|---|
| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | Lacks methylthio group | Lower melting point (109-113°C), different optical activity ([α]²⁵ᴰ +37°, c = 1 in 1M HCl) |
| (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Has nitro group instead of methylthio | Higher melting point (163-165°C), opposite optical rotation |
| 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | Methylsulfonyl instead of methylthio | Higher polarity, different biological activity |
The unique methylthio substituent in (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol contributes to its specific reactivity profile and biological applications, distinguishing it from these related compounds .
Stereochemical Variations
Stereoisomers of the compound exhibit distinct properties:
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(1R,2R)-(-)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: The enantiomer demonstrates opposite optical rotation and potentially different biological activity .
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(1S,2R) and (1R,2S) diastereomers: These configurations display significantly different physical properties and reactivity patterns compared to the (1S,2S) isomer.
These stereochemical differences highlight the importance of precise stereochemical control in the synthesis and application of these compounds .
| Hazard Classification | Specification |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Risk Statements | H315, H319, H335 (Skin irritation, eye irritation, may cause respiratory irritation) |
| Safety Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Water Hazard Class (Germany) | WGK 3 (Severely hazardous to water) |
| Recommended Storage | 2-8°C |
| Personal Protective Equipment | Dust mask type N95, eye shields, gloves |
These safety considerations underscore the importance of proper handling procedures in laboratory settings to minimize potential health risks .
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